N-(cyclohexylmethyl)aniline hydrochloride
Description
Contextualization within Amine and Aniline (B41778) Chemistry
N-(cyclohexylmethyl)aniline hydrochloride is a salt of a secondary amine, and its chemical behavior is dictated by the electronic properties of both the aniline and cyclohexylmethyl moieties. Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of alkyl or aryl groups attached to the nitrogen atom. They characteristically behave as Lewis bases due to the lone pair of electrons on the nitrogen atom. embibe.com
The basicity of N-(cyclohexylmethyl)aniline is intermediate between that of aniline and cyclohexylamine (B46788). Aniline is a significantly weaker base than cyclohexylamine. doubtnut.comsarthaks.com This is because the lone pair of electrons on the nitrogen atom in aniline is delocalized into the aromatic π-system of the benzene (B151609) ring through resonance, making it less available for protonation. askfilo.comquora.com In contrast, the cyclohexyl group in cyclohexylamine is an electron-donating alkyl group, which increases the electron density on the nitrogen atom and enhances its basicity. doubtnut.com In N-(cyclohexylmethyl)aniline, the nitrogen atom is attached to both a phenyl group and a cyclohexylmethyl group. The electron-withdrawing resonance effect of the phenyl group decreases the basicity, while the electron-donating inductive effect of the cyclohexylmethyl group increases it.
The reactivity of the aniline moiety in N-(cyclohexylmethyl)aniline makes it susceptible to electrophilic substitution reactions at the ortho- and para-positions of the benzene ring. wikipedia.org The nitrogen atom itself can act as a nucleophile in various reactions. The hydrochloride salt form enhances the compound's solubility in polar solvents.
Significance as a Synthetic Intermediate and Precursor
Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors for a wide array of products, including pharmaceuticals, dyes, and polymers. nbinno.comknowde.com N-alkylation of anilines is a common strategy to introduce diverse functional groups and build molecular complexity. nih.govresearchgate.netresearchgate.netnih.govacs.org
While specific, large-scale industrial applications of this compound are not widely documented, its structure suggests its utility as a synthetic intermediate. The secondary amine functionality allows for further reactions, such as N-dealkylation or the introduction of other substituents on the nitrogen atom. nih.gov The presence of both an aromatic ring and a saturated carbocyclic ring provides a scaffold that can be modified in various ways. For instance, derivatives of N-substituted anilines are explored in medicinal chemistry as potential therapeutic agents. evitachem.comnih.govnih.gov The general class of N-alkylated anilines are important industrial intermediates for the production of dyes, stabilizers, urethanes, ureas, pharmaceuticals, and pesticides. google.com
The synthesis of related N-substituted anilines often involves the reductive amination of an aldehyde with an aniline or the alkylation of an aniline with an alkyl halide. evitachem.com These methods provide access to a wide range of derivatives for further investigation in various fields of chemical research.
Historical Development of Related Cyclohexylamine and Aniline Derivatives
The history of aniline chemistry dates back to the 19th century with the discovery of aniline itself and the subsequent development of synthetic dyes, which revolutionized the chemical industry. researchgate.net The reduction of nitrobenzene (B124822) to aniline, first achieved by Nikolay Zinin in 1842, was a pivotal moment in organic synthesis. wikipedia.org Early research focused heavily on the synthesis of colorful compounds, leading to the birth of the aniline dye industry. researchgate.net
The study of N-alkylation of anilines also has a long history, with early methods often requiring harsh reaction conditions. acs.org Over the years, significant progress has been made in developing milder and more efficient catalytic systems for these transformations. nih.govresearchgate.net
Cyclohexylamine, the saturated analog of aniline, also has a history as an important industrial chemical. It is used as a corrosion inhibitor and as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and vulcanization accelerators. embibe.com
The development of molecules incorporating both aniline and cyclohexylamine features, such as N-(cyclohexylmethyl)aniline, represents a convergence of these two areas of chemical research. The combination of aromatic and aliphatic moieties in a single molecule allows for the exploration of unique chemical properties and potential applications that differ from the parent compounds.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(cyclohexylmethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNVEMCWJCLROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Cyclohexylmethyl Aniline Hydrochloride and Its Precursors
Direct Synthesis Strategies for N-(cyclohexylmethyl)aniline Hydrochloride
The most straightforward method for preparing this compound is through the direct hydrochlorination of its corresponding free base, N-(cyclohexylmethyl)aniline. This process is an acid-base reaction that yields the salt.
Hydrochlorination of N-(cyclohexylmethyl)aniline
The synthesis of this compound is achieved by reacting N-(cyclohexylmethyl)aniline with hydrochloric acid. In a typical laboratory setting, this involves dissolving the free base in a suitable organic solvent, such as diethyl ether or isopropanol, and then adding a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be collected by filtration, washed with a small amount of the solvent to remove any unreacted starting materials, and then dried.
For instance, molar equivalents of N-(cyclohexylmethyl)aniline and hydrochloric acid are reacted in a solution. The subsequent removal of the solvent, often by evaporation, yields the crystalline this compound. youtube.com
Principles of Aniline (B41778) Hydrohalide Preparation
The preparation of aniline hydrohalides, including the hydrochloride, is based on the basicity of the amino group of the aniline derivative. The lone pair of electrons on the nitrogen atom readily accepts a proton from a hydrogen halide, such as hydrogen chloride, forming an ammonium (B1175870) salt.
A patented method for producing aniline hydrochloride involves the reaction of anhydrous aniline vapor with anhydrous hydrogen chloride gas at elevated temperatures, specifically between 260°C and 270°C. googleapis.comgoogle.com This gas-phase reaction results in the formation of finely divided, pure white crystals of aniline hydrochloride. google.com The reaction is an exothermic process. To obtain a high-purity product, it is desirable to have a slight excess of hydrogen chloride gas present in the reaction mixture. google.com The general principle of reacting an aniline with a hydrogen halide can be applied to a wide range of aniline derivatives to produce their corresponding hydrohalide salts. googleapis.com
Synthesis of N-(cyclohexylmethyl)aniline (Free Base)
The precursor to this compound is the free base, N-(cyclohexylmethyl)aniline. This compound can be synthesized through various methods, with reductive amination being a prominent route.
Reductive Amination Routes
Reductive amination, also known as reductive alkylation, is a versatile method for preparing amines. wikipedia.org It involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.org This can be performed as a one-pot reaction. wikipedia.org
The synthesis of N-alkylated anilines can be achieved through the reaction of an aniline with an alcohol in the presence of a suitable catalyst. While specific examples detailing the reaction of aniline with cyclohexylmethanol using an Iridium(III) catalyst to form N-(cyclohexylmethyl)aniline are not prevalent in the provided search results, the general principle is established. Iridium complexes have been shown to be effective catalysts for various organic transformations, including those involving the formation of carbon-nitrogen bonds. beilstein-journals.orgnih.govdntb.gov.uanih.gov These reactions often proceed via a borrowing hydrogen or hydrogen autotransfer mechanism, where the alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes reductive amination with the amine.
| Reactants | Catalyst System | Product |
| Aniline, Cyclohexylmethanol | Iridium(III) complex | N-(cyclohexylmethyl)aniline |
This table represents a potential reaction based on established catalytic principles, though a specific literature example for this exact transformation was not found in the initial search.
A more direct and widely documented approach for the synthesis of N-(cyclohexylmethyl)aniline is the reductive amination of cyclohexanecarboxaldehyde (B41370) with aniline. evitachem.com In this two-step, one-pot process, aniline first reacts with cyclohexanecarboxaldehyde to form an imine intermediate. This intermediate is then reduced in situ to the desired secondary amine, N-(cyclohexylmethyl)aniline.
A variety of reducing agents can be employed for the reduction of the imine. Common laboratory-scale reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgresearchgate.net The choice of reducing agent can be influenced by the specific substrates and desired reaction conditions. For example, sodium triacetoxyborohydride is often favored for its mildness and tolerance of a wider range of functional groups. researchgate.net
| Carbonyl Compound | Amine | Reducing Agent | Product |
| Cyclohexanecarboxaldehyde | Aniline | Sodium triacetoxyborohydride | N-(cyclohexylmethyl)aniline |
| Cyclohexanecarboxaldehyde | Aniline | Sodium borohydride | N-(cyclohexylmethyl)aniline |
| Cyclohexanecarboxaldehyde | Aniline | Sodium cyanoborohydride | N-(cyclohexylmethyl)aniline |
Palladium-Catalyzed C-N Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of carbon-nitrogen bonds. This approach can be theoretically applied to the synthesis of N-(cyclohexylmethyl)aniline through two main pathways.
Arylation of Cyclohexylmethylamine with Halogenated Aromatic Precursors
In this approach, the nitrogen atom of cyclohexylmethylamine acts as a nucleophile, coupling with a halogenated aromatic compound such as bromobenzene (B47551) or chlorobenzene. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source like palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), and a phosphine (B1218219) ligand. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphines often providing the best results by promoting both oxidative addition and reductive elimination steps of the catalytic cycle. A strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is required to deprotonate the amine, facilitating its entry into the catalytic cycle.
While the Buchwald-Hartwig amination is a well-established method for N-arylation of primary amines, specific examples detailing the coupling of cyclohexylmethylamine with phenyl halides to produce N-(cyclohexylmethyl)aniline are not extensively documented in dedicated studies. However, the general principles of this reaction are widely applicable. The reaction conditions would typically involve heating the reactants in an inert solvent like toluene (B28343) or dioxane in the presence of the palladium catalyst, ligand, and base. The efficiency of the reaction would be influenced by the specific choice of catalyst system and reaction parameters.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Typical Conditions |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Buchwald or Hartwig phosphine ligands |
| Base | NaOtBu, LiHMDS, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-120 °C |
Coupling of Aniline with Cyclohexylmethyl Halides
Alternatively, the C-N bond can be formed by coupling aniline with a cyclohexylmethyl halide, such as cyclohexylmethyl bromide. In this variation of palladium-catalyzed amination, aniline serves as the nucleophile. Similar to the previously described method, a palladium catalyst and a suitable phosphine ligand are employed to facilitate the reaction. A base is also necessary to deprotonate the aniline.
Hydrogenation Pathways
Hydrogenation of imine precursors offers a direct route to N-(cyclohexylmethyl)aniline. This method involves the initial formation of a carbon-nitrogen double bond (imine), which is subsequently reduced to a single bond.
Reduction of N-Phenylcyclohexanimine
One such pathway involves the reduction of N-phenylcyclohexanimine. This imine can be synthesized through the condensation reaction of cyclohexanone (B45756) and aniline, typically with acid catalysis to facilitate the removal of water. The subsequent reduction of the C=N bond of N-phenylcyclohexanimine to the corresponding amine can be achieved using various reducing agents.
Catalytic hydrogenation is a common and efficient method for this transformation. This typically involves reacting the imine with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (Adam's catalyst), or Raney nickel. The reaction is usually carried out in a suitable solvent like ethanol (B145695) or ethyl acetate under a pressurized atmosphere of hydrogen.
Alternatively, chemical reducing agents can be employed. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of reducing imines to amines. The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.
Selective Hydrogenation of N-Benzylideneaniline Analogues
A related approach involves the selective hydrogenation of N-benzylideneaniline analogues. While N-benzylideneaniline itself would yield N-benzylaniline upon reduction, this methodology can be conceptually extended to precursors that would lead to the desired N-(cyclohexylmethyl)aniline. For instance, the hydrogenation of an imine formed from benzaldehyde (B42025) and cyclohexylamine (B46788) could be envisioned, followed by further synthetic modifications.
More directly, the catalytic hydrogenation of N-benzylideneaniline has been studied with various catalysts, including ruthenium and palladium complexes. These reactions are typically performed under a hydrogen atmosphere, often with a hydrogen source like propan-2-ol or formic acid in transfer hydrogenation protocols. The catalytic activity and selectivity are highly dependent on the nature of the catalyst, the base used, and the reaction conditions. While this specific reaction does not directly yield N-(cyclohexylmethyl)aniline, the principles and catalyst systems explored are relevant to the broader field of imine hydrogenation.
Derivatization from Related Cyclohexylamines or Anilines
N-(cyclohexylmethyl)aniline can also be synthesized through the derivatization of more readily available starting materials, such as aniline or cyclohexylamine derivatives.
A prominent method in this category is the reductive amination of cyclohexanecarboxaldehyde with aniline. This one-pot reaction combines the formation of an imine intermediate with its in-situ reduction. A mild and selective reducing agent, such as sodium triacetoxyborohydride [NaBH(OAc)₃], is often employed for this purpose. The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature. Acetic acid can be used as a catalyst to promote imine formation. This method is generally high-yielding and tolerates a wide range of functional groups.
Another derivatization approach is the N-alkylation of aniline with cyclohexylmethanol . This reaction can be catalyzed by various transition metal complexes, including those based on ruthenium, iridium, or manganese. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the in-situ oxidation of the alcohol to an aldehyde by the catalyst, followed by reductive amination with the aniline and subsequent reduction of the imine by the catalyst, which is regenerated in the process. This method is considered a green and atom-economical approach as it uses a readily available alcohol and produces water as the only byproduct. Reaction conditions typically involve heating the aniline and cyclohexylmethanol with a catalytic amount of the transition metal complex and a base in a suitable solvent.
Table 2: Comparison of Derivatization Methods
| Method | Precursors | Key Reagents/Catalysts | Advantages |
| Reductive Amination | Cyclohexanecarboxaldehyde, Aniline | NaBH(OAc)₃, Acetic Acid | Mild conditions, high yields, one-pot procedure |
| N-Alkylation | Cyclohexylmethanol, Aniline | Transition metal catalysts (Ru, Ir, Mn), Base | Atom-economical, green chemistry |
Once the N-(cyclohexylmethyl)aniline free base is synthesized by any of the above methods, it can be converted to its hydrochloride salt by treatment with hydrochloric acid. This is typically achieved by dissolving the amine in a suitable organic solvent, such as diethyl ether or ethyl acetate, and adding a solution of hydrogen chloride in the same or a compatible solvent. The this compound then precipitates out of the solution and can be collected by filtration and dried.
Alkylation of Aniline with Cyclohexylmethyl Electrophiles
A primary and straightforward method for the synthesis of N-(cyclohexylmethyl)aniline is the direct alkylation of aniline with a suitable cyclohexylmethyl electrophile. This approach typically involves the reaction of aniline, acting as the nucleophile, with a cyclohexylmethyl halide (e.g., bromide or iodide) or a cyclohexylmethyl sulfonate (e.g., tosylate or mesylate). The reaction proceeds via a nucleophilic substitution mechanism.
Reductive amination offers a highly efficient alternative route for the N-alkylation of aniline. This one-pot reaction involves the condensation of aniline with cyclohexanecarboxaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a mild and selective option that is particularly effective for the reductive amination of a wide range of aldehydes and ketones. Other reducing systems, such as catalytic hydrogenation (e.g., H₂/Pd/C), can also be utilized. The reaction is typically carried out in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), at room temperature.
Table 1: Reductive Amination of Anilines with Aldehydes
| Entry | Aniline Derivative | Aldehyde | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aniline | Benzaldehyde | NaBH(OAc)₃ | DCE | 95 |
| 2 | 4-Methoxyaniline | Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | DCM | 92 |
| 3 | Aniline | Cyclohexanecarboxaldehyde | H₂/Pd/C | Ethanol | 88 |
| 4 | 2-Chloroaniline | Butyraldehyde | NaBH(OAc)₃ | THF | 85 |
Alkylation of Cyclohexylmethylamine with Anilide Precursors
An alternative synthetic strategy involves the alkylation of cyclohexylmethylamine with a suitable phenyl electrophile. This approach is particularly useful when cyclohexylmethylamine is a more readily available starting material. The phenyl electrophile can be an aryl halide (e.g., bromobenzene or iodobenzene) or an aryl sulfonate. This transformation is often facilitated by a base to deprotonate the amine, thereby increasing its nucleophilicity.
Advanced Synthetic Approaches and Catalytic Systems
Modern organic synthesis has seen the development of advanced catalytic systems that offer greater efficiency, selectivity, and functional group tolerance for the formation of C-N bonds.
Transition Metal Catalysis for Amine Bond Formation
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl and N-alkyl anilines from aryl halides or triflates and amines. wikipedia.org In the context of N-(cyclohexylmethyl)aniline synthesis, two main pathways are viable: the coupling of an aryl halide (e.g., bromobenzene) with cyclohexylmethylamine, or the reaction of an aniline with a cyclohexylmethyl halide. libretexts.org
The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex then yields the desired N-arylamine and regenerates the palladium(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos often providing high catalytic activity. nih.gov
Table 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Amines
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Bromobenzene | Cyclohexylamine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 92 |
| 2 | 4-Chlorotoluene | Benzylamine | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 88 |
| 3 | Iodobenzene | Cyclohexylmethylamine | Pd₂(dba)₃/BrettPhos | Cs₂CO₃ | Toluene | 95 |
| 4 | 4-Trifluoromethyl-bromobenzene | Aniline | Pd(OAc)₂/RuPhos | K₂CO₃ | t-BuOH | 85 |
Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. rsc.org Several MCRs have been developed for the synthesis of secondary and tertiary amines. For instance, a three-component reaction between an aniline, an aldehyde, and a reducing agent can directly yield the corresponding N-alkylaniline in a single step.
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. These processes can rapidly build molecular complexity from simple starting materials in a highly efficient manner. While specific cascade reactions leading directly to N-(cyclohexylmethyl)aniline are not extensively documented, the principles of cascade catalysis could be applied to its synthesis. For example, a process could be envisioned that involves the in-situ generation of an aniline or a cyclohexylmethylamine derivative followed by an immediate C-N bond-forming reaction.
Purification and Isolation Techniques in Synthetic Protocols
The isolation and purification of the target compound are critical steps in any synthetic sequence to ensure the removal of unreacted starting materials, reagents, and byproducts.
Chromatographic Separation Methods (e.g., Flash Column Chromatography)
Flash column chromatography is a widely used technique for the purification of organic compounds. orgsyn.org It is a rapid form of preparative liquid chromatography that utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, or eluent, which is a solvent or a mixture of solvents. uvic.ca The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. uvic.ca
For the purification of N-(cyclohexylmethyl)aniline, which is a basic compound, standard silica gel chromatography can sometimes lead to issues such as peak tailing and irreversible adsorption. To mitigate these problems, the silica gel can be deactivated by adding a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to the eluent system. rochester.edu The choice of eluent is crucial for achieving good separation. A common starting point for N-alkylanilines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. rochester.edu The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the desired product from impurities. mit.edu
Table 3: Typical Eluent Systems for Flash Chromatography of N-Alkylanilines
| Compound Type | Stationary Phase | Eluent System | Modifier |
|---|---|---|---|
| N-Benzylaniline | Silica Gel | Hexanes/Ethyl Acetate (9:1 to 7:3) | 0.5% Triethylamine |
| N-Alkylanilines | Silica Gel | Petroleum Ether/Diethyl Ether (8:2) | None |
| Polar N-Aryl Amines | Silica Gel | Dichloromethane/Methanol (B129727) (98:2) | 1% Triethylamine |
| Non-polar N-Alkylanilines | Silica Gel | Hexanes/Dichloromethane (1:1) | None |
Following column chromatography, the collected fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified N-(cyclohexylmethyl)aniline. To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate of this compound is then collected by filtration and dried.
Recrystallization and Solvent-Based Purification Strategies
The purification of this compound and its precursors, aniline and cyclohexanecarboxaldehyde, is a critical step in ensuring the quality and reactivity of the final product. Recrystallization and other solvent-based methods are commonly employed to remove impurities that may arise during synthesis.
Purification of Precursors
Aniline:
Aniline is susceptible to oxidation, which can result in a dark, reddish-brown coloration due to the formation of polymeric impurities. A common and effective method for purifying aniline involves its conversion to aniline hydrochloride, which can then be purified by recrystallization. reddit.com The purified salt is subsequently treated with a base to regenerate the free aniline. Repeated crystallization of aniline hydrochloride is a documented method to achieve high purity. reddit.com
Another method for the purification of aniline hydrochloride involves vaporization in the presence of an excess of gaseous hydrogen chloride. google.com This process helps to prevent the decomposition of the aniline hydrochloride into aniline and hydrochloric acid at elevated temperatures, thereby minimizing oxidation and discoloration. google.com
For laboratory-scale purification, distillation is a common technique. Aniline can be distilled under reduced pressure, often after drying with a suitable agent like potassium hydroxide (B78521) (KOH), to remove non-volatile impurities and colored byproducts. reddit.com
Cyclohexanecarboxaldehyde:
The primary method for the purification of cyclohexanecarboxaldehyde is distillation. orgsyn.orgorgsyn.org Due to its boiling point, distillation is often carried out under reduced pressure to prevent potential decomposition at higher temperatures. orgsyn.org Azeotropic distillation can also be employed to remove water from the crude product. orgsyn.org
For the removal of non-aldehyde impurities, a common strategy involves the formation of the bisulfite addition product. orgsyn.org Cyclohexanecarboxaldehyde reacts with a saturated solution of sodium bisulfite to form a solid adduct, which can be separated by filtration. The purified aldehyde can then be regenerated by treating the adduct with a base, such as sodium carbonate or potassium carbonate, followed by extraction or distillation. orgsyn.org
Table 1: Solvent-Based Purification Strategies for Precursors
| Precursor | Purification Method | Key Solvents/Reagents | Conditions | Notes |
|---|---|---|---|---|
| Aniline | Recrystallization of Hydrochloride Salt | Water, Ethanol | Repeated crystallizations | Effective for removing a variety of impurities. reddit.com |
| Aniline | Distillation | None (after drying) | Reduced pressure | Removes polymeric and non-volatile impurities. reddit.com |
| Cyclohexanecarboxaldehyde | Distillation | None | Reduced pressure (e.g., 20 mmHg) | Prevents decomposition at high temperatures. orgsyn.org |
| Cyclohexanecarboxaldehyde | Bisulfite Adduct Formation | Sodium bisulfite solution, Diethyl ether | Room temperature | Selective for aldehydes, allowing separation from other organic compounds. orgsyn.org |
Recrystallization of this compound
While specific, detailed experimental procedures for the recrystallization of this compound are not extensively documented in readily available literature, general principles for the purification of amine hydrochlorides can be applied. The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent would dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature.
For amine hydrochlorides, which are salts, polar solvents are generally more suitable. Common solvent systems that could be effective for the recrystallization of this compound include:
Alcohol/Water Mixtures: A mixture of a lower alcohol, such as ethanol or isopropanol, and water can be a good starting point. The compound is typically dissolved in a minimal amount of the hot solvent mixture, and crystallization is induced by slow cooling. The ratio of alcohol to water can be adjusted to optimize the solubility profile.
Protic and Aprotic Solvent Combinations: A protic solvent, like an alcohol, can be used to dissolve the amine hydrochloride, followed by the addition of a miscible aprotic anti-solvent (a solvent in which the compound is poorly soluble) to induce precipitation. googleapis.com Examples of suitable anti-solvents could include diethyl ether or ethyl acetate. researchgate.netrochester.edu
Single Solvent Systems: In some cases, a single polar solvent may be sufficient. For instance, recrystallization from hot ethanol or acetonitrile (B52724) could be explored.
The general procedure for recrystallization would involve dissolving the crude this compound in a minimum amount of the chosen solvent or solvent mixture at its boiling point. If colored impurities are present, activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon and any insoluble impurities. The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of the purified crystals. The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried.
Table 2: Potential Solvent Systems for the Recrystallization of this compound
| Solvent System | Type | Rationale |
|---|---|---|
| Ethanol/Water | Mixed Solvent | Balances polarity to achieve a significant solubility difference between hot and cold conditions. |
| Isopropanol/Water | Mixed Solvent | Similar to ethanol/water, but with a slightly different polarity profile. |
| Ethanol/Diethyl Ether | Solvent/Anti-solvent | The compound is dissolved in ethanol, and diethyl ether is added to decrease solubility and induce crystallization. |
| Acetonitrile | Single Solvent | A polar aprotic solvent that may provide a suitable solubility curve. |
Chemical Reactivity and Transformation Studies
Reactivity of the Amine Functionality
The nitrogen atom in N-(cyclohexylmethyl)aniline possesses a lone pair of electrons, making it nucleophilic and basic. Its reactivity is central to many of the compound's chemical transformations.
Nucleophilic Substitution Reactions
The secondary amine group of N-(cyclohexylmethyl)aniline can act as a nucleophile, participating in substitution reactions. For instance, N-alkylation of anilines can be achieved through various catalytic methods, such as transfer hydrogenation. rsc.orgresearchgate.net These reactions typically involve the amine attacking an electrophilic carbon, leading to the formation of a new carbon-nitrogen bond. While specific studies on N-(cyclohexylmethyl)aniline are not abundant, the general reactivity pattern of N-substituted anilines suggests it would readily react with suitable electrophiles. researchgate.net
The mechanism for nucleophilic aromatic substitution (SNAr) reactions is generally accepted to be a two-step addition-elimination process via a Meisenheimer complex. However, recent studies suggest that many of these reactions may proceed through a concerted mechanism. nih.gov In protic solvents like methanol (B129727), the reactions of aniline (B41778) and N-methylaniline with activated aromatic systems are often subject to general-base catalysis. psu.edu
Condensation Reactions
N-(cyclohexylmethyl)aniline can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. askfilo.comresearchgate.net The reaction of anilines with carbonyls typically forms an imine (Schiff base) intermediate, which can be stable or undergo further reactions. beilstein-journals.orgresearchgate.net For example, the reaction of anilines with aldehydes, often catalyzed by acid, is a classic method for imine synthesis. askfilo.com
Furthermore, the amine functionality allows for the synthesis of amides through reactions with carboxylic acid derivatives like acid chlorides or through coupling reactions with carboxylic acids. sphinxsai.comlibretexts.orgyoutube.comresearchgate.netwhiterose.ac.uk These reactions are fundamental in organic synthesis for the formation of the robust amide linkage.
Acid-Base Equilibrium and Salt Formation
As an amine, N-(cyclohexylmethyl)aniline is a weak base and will react with acids to form salts. The hydrochloride salt, N-(cyclohexylmethyl)aniline hydrochloride, is formed by the reaction of the free base with hydrochloric acid. wikipedia.org In aqueous solution, an equilibrium exists between the protonated form (anilinium ion) and the free base.
The basicity of aniline is significantly lower than that of aliphatic amines like cyclohexylamine (B46788) because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. quora.com The pKa of the conjugate acid of aniline (the anilinium ion) is approximately 4.6. quora.comunizin.org The presence of the N-cyclohexylmethyl substituent, being an electron-donating alkyl group, is expected to slightly increase the basicity compared to aniline itself. The equilibrium can be represented as follows:
C₆H₅NH₂(CH₂C₆H₁₁)⁺Cl⁻ ⇌ C₆H₅NH(CH₂C₆H₁₁) + H⁺ + Cl⁻
Reactivity of the Aromatic Ring
The aromatic ring of N-(cyclohexylmethyl)aniline is activated towards electrophilic substitution due to the electron-donating nature of the amino group.
Electrophilic Aromatic Substitution
The N-cyclohexylmethylamino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. byjus.comwikipedia.org The lone pair of electrons on the nitrogen atom can be donated to the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. byjus.comwikipedia.org
However, the high reactivity of the aniline ring can sometimes lead to multiple substitutions and side reactions. libretexts.org To achieve monosubstitution, the reactivity of the amino group is often attenuated by converting it into an amide (e.g., an acetanilide), which is a less powerful activating group but still directs ortho- and para-. libretexts.orgyoutube.com After the substitution reaction, the protecting group can be removed by hydrolysis to regenerate the amine. libretexts.org Common EAS reactions for anilines include halogenation, nitration, and sulfonation. byjus.com It is important to note that Friedel-Crafts reactions are generally unsuccessful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. byjus.comlibretexts.org
Table 1: Expected Products of Electrophilic Aromatic Substitution on N-(cyclohexylmethyl)aniline
| Reaction | Reagent | Expected Major Products |
|---|---|---|
| Bromination | Br₂/H₂O | 2,4,6-tribromo-N-(cyclohexylmethyl)aniline |
| Nitration (after N-acetylation) | HNO₃/H₂SO₄ | p-nitro-N-(cyclohexylmethyl)aniline |
Aromatic Ring Hydrogenation to Alicyclic Systems
The aromatic ring of N-(cyclohexylmethyl)aniline can be reduced to a cyclohexyl ring through catalytic hydrogenation. nih.govresearchgate.netresearchgate.net This transformation converts the aniline derivative into a dicyclohexylamine (B1670486) derivative. The reaction typically requires a metal catalyst, such as rhodium, ruthenium, or palladium, and is carried out under hydrogen pressure. researchgate.net
For example, studies on the hydrogenation of aniline to cyclohexylamine have been conducted using various catalysts and conditions, including in supercritical carbon dioxide. researchgate.net Metal-free hydrogenation methods have also been developed, utilizing frustrated Lewis pairs like B(C₆F₅)₃ in the presence of H₂. nih.govresearchgate.net The choice of catalyst and reaction conditions is crucial to achieve high conversion and selectivity, avoiding side reactions. researchgate.net
Table 2: Catalytic Systems for Aniline Hydrogenation
| Catalyst System | Conditions | Product | Reference |
|---|---|---|---|
| 5% Rh/Al₂O₃ | 80 °C, 8 MPa CO₂, H₂ | Cyclohexylamine | researchgate.net |
| Ru/MgO-Al₂O₃ | Varies | Cyclohexylamine | dntb.gov.ua |
The reactivity of N-(cyclohexylmethyl)aniline is dictated by its three main components: the aniline ring, the secondary amine nitrogen, and the cyclohexylmethyl substituent. The focus here is on the cyclohexyl moiety.
Stereochemical Aspects in Reactions
The cyclohexyl group is a non-planar, six-membered carbon ring that predominantly exists in a stable chair conformation to minimize steric and angle strain. fiveable.me This conformational preference is a critical factor in the stereochemical outcomes of reactions involving N-(cyclohexylmethyl)aniline. The methylene (B1212753) bridge connecting the cyclohexyl ring to the aniline nitrogen allows for rotational freedom, but the sheer bulk of the cyclohexyl group can significantly influence the accessibility of the nitrogen atom and the adjacent ortho positions of the aniline ring.
In its most stable chair conformation, the substituents on a cyclohexane (B81311) ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. fiveable.me The connection to the aniline group is at a methylene carbon, which is itself attached to the ring. This entire N-(cyclohexylmethyl) group is sterically demanding and would preferentially occupy an equatorial position if the cyclohexane ring were substituted, to reduce unfavorable 1,3-diaxial interactions. fiveable.me
This steric hindrance can provide stereochemical control in reactions. For example, in reactions where the nitrogen atom acts as a nucleophile or in electrophilic aromatic substitution on the aniline ring, the cyclohexylmethyl group can block one face of the molecule, directing incoming reagents to the less hindered face. youtube.com The specific orientation required for certain reaction mechanisms, such as the anti-periplanar arrangement needed for E2 eliminations, is heavily dependent on the conformational possibilities of the cyclohexane ring. libretexts.org While the N-(cyclohexylmethyl) group itself is not a leaving group in a typical elimination, its conformational rigidity and steric bulk are key considerations in predicting reaction pathways and product stereochemistry. acs.org
Ring-Opening or Cleavage Reactions (if observed in specific contexts)
The cyclohexane ring is an unstrained cycloalkane, characterized by strong carbon-carbon sigma bonds and an optimal tetrahedral geometry at each carbon atom. acs.org Consequently, the ring is thermodynamically stable and highly resistant to ring-opening or cleavage reactions under common chemical conditions. nih.gov
Unlike strained rings such as cyclopropane (B1198618) or cyclobutane, or activated rings like cyclohexanone (B45756), the saturated hydrocarbon structure of the cyclohexyl group lacks a facile pathway for cleavage. nih.govresearchgate.net Ring-opening reactions of unstrained cyclohexyl systems are rare and typically require high-energy inputs or specialized reagents that can initiate radical processes. For instance, radical-mediated C-C cleavage of cyclohexanones has been reported, but this reactivity is dependent on the presence of the ketone functional group and does not apply to the simple cyclohexyl moiety in N-(cyclohexylmethyl)aniline. nih.gov Therefore, in the context of typical organic synthesis and environmental conditions, the cyclohexyl ring of this compound is considered an inert and stable scaffold.
Hydrolysis and Degradation Pathways
As a hydrochloride salt, this compound readily dissociates in aqueous solutions into the N-(cyclohexylmethyl)anilinium cation and a chloride ion. The subsequent reactivity and degradation are primarily governed by the stability of the anilinium ion and its conjugate base.
Acidic and Basic Hydrolysis Mechanisms
The bond of interest concerning hydrolysis is the carbon-nitrogen (C-N) single bond between the cyclohexylmethyl group and the aniline nitrogen. This C(sp³)–N(sp²) sigma bond is chemically robust and not susceptible to cleavage under typical acidic or basic hydrolytic conditions.
Unlike more labile functional groups such as amides or esters, which undergo well-documented acid- and base-catalyzed hydrolysis to carboxylic acids and amines/alcohols, the C-N bond in N-alkylanilines is stable. Cleavage of such inert bonds generally requires specific and often harsh chemical methods that fall outside the scope of simple hydrolysis. These methods include catalytic processes like palladium-catalyzed hydrogenolysis for N-debenzylation or oxidative C-N bond cleavage using strong oxidants or photoredox catalysts. researchgate.netorganic-chemistry.orgnih.gov
Under strong acidic or basic conditions, the primary equilibrium involves the protonation and deprotonation of the amine nitrogen. However, these conditions are insufficient to promote the cleavage of the C-N bond to yield aniline and cyclohexylmethanol or related products.
Mechanistic Insights into Environmental Degradation of Related Compounds
While chemically stable to hydrolysis, N-substituted anilines can be degraded by microorganisms in the environment. The degradation pathways are typically inferred from studies on aniline and other substituted anilines, which are common environmental contaminants. nih.govekb.eg
The aerobic biodegradation of aniline is a well-established process carried out by various soil and water bacteria, including species from the genera Pseudomonas, Acinetobacter, Comamonas, and Moraxella. asm.orgmdpi.com The central mechanism involves the enzymatic conversion of the aromatic ring into intermediates that can enter the cell's central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. academicjournals.org
The key steps in the aerobic degradation of aniline-related compounds are:
Initial Oxidation: The process begins with the oxidation of the aniline ring by a multicomponent enzyme system, typically an aniline dioxygenase. This enzyme incorporates both atoms of molecular oxygen, leading to the formation of catechol and the release of the amino group as ammonia (B1221849). asm.orgmicrobiologyjournal.org
Aromatic Ring Cleavage: The resulting catechol is a pivotal intermediate. It undergoes ring fission, which is catalyzed by another dioxygenase. There are two primary pathways for this cleavage:
Ortho-cleavage: Catalyzed by catechol 1,2-dioxygenase, the ring is broken between the two hydroxyl-bearing carbons to yield cis,cis-muconic acid. microbiologyjournal.org
Meta-cleavage: Catalyzed by catechol 2,3-dioxygenase, the ring is cleaved adjacent to one of the hydroxyl groups, producing 2-hydroxymuconic semialdehyde. microbiologyjournal.orgnih.gov
Metabolism of Intermediates: The linear, ring-fission products are further metabolized through a series of enzymatic reactions into common metabolic intermediates like pyruvate, acetaldehyde, and succinyl-CoA, which are then utilized in the TCA cycle for energy and biomass production. academicjournals.orgnih.gov
For N-(cyclohexylmethyl)aniline, it is hypothesized that microorganisms would initiate degradation via a similar attack on the aniline ring. The bulky N-substituent may be cleaved either prior to or after the initial oxidation of the aromatic ring. The ultimate fate of the cyclohexyl moiety would depend on the specific enzymatic capabilities of the microbial consortium present.
The table below summarizes the primary pathway for aerobic aniline biodegradation, which serves as a model for related compounds.
| Step | Substrate | Key Enzyme | Product | Pathway |
|---|---|---|---|---|
| 1 | Aniline | Aniline Dioxygenase | Catechol | Initial Oxidation |
| 2a | Catechol | Catechol 1,2-Dioxygenase | cis,cis-Muconic acid | Ortho-Cleavage |
| 2b | Catechol | Catechol 2,3-Dioxygenase | 2-Hydroxymuconic semialdehyde | Meta-Cleavage |
| 3 | Ring-Cleavage Products | Various Hydrolases, Dehydrogenases, etc. | TCA Cycle Intermediates | Further Metabolism |
Reaction Mechanisms and Kinetics
Catalytic Reaction Mechanisms
The reactivity of N-(cyclohexylmethyl)aniline can be understood through various catalytic mechanisms common to aniline derivatives. One significant class of reactions is N-alkylation using alcohols, which is a key industrial process. This transformation can be catalyzed by heterogeneous base metal catalysts, such as cobalt supported on a metal-organic framework (MOF). rsc.org The mechanism typically involves the catalyst facilitating the dehydrogenation of the alcohol to an aldehyde, followed by condensation with the aniline to form an imine, and subsequent hydrogenation of the imine to yield the N-alkylated product. This process is considered sustainable as it uses abundant alcohols and produces water as the only byproduct. rsc.org
Another important catalytic mechanism involves photoredox catalysis for the direct functionalization of C-H bonds. For aniline derivatives, a catalytic system can be employed for the direct alkylation of α-C–H bonds (the C-H bonds on the carbon adjacent to the nitrogen). nih.gov This process operates through a photoredox mechanism where an excited photocatalyst oxidizes the aniline derivative to form an aminoalkyl radical intermediate. This radical can then add to a suitable coupling partner, such as a strained ring system, to form a new C-C bond. nih.gov This mild system proceeds through a redox- and proton-neutral mechanism and is effective for a range of substituted arylamines. nih.gov
Aniline derivatives can also act as catalysts themselves. For example, aniline can catalyze electrophilic halogenation reactions. researchgate.net Mechanistic studies suggest that the aniline catalyst and the more basic imine intermediate (formed from the aniline and the halogen source) can act as efficient shuttles for the halonium ion (X⁺) and protons (H⁺), respectively, facilitated by an arenium ion intermediate. researchgate.net
Mechanistic Studies of C-N Bond Forming Reactions
The formation of the C-N bond in N-(cyclohexylmethyl)aniline is a critical aspect of its synthesis. Mechanistic studies of C-N bond formation are extensive, with cross-coupling reactions being a prominent method. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate) in the presence of a strong base. tcichemicals.com This reaction is a powerful tool for introducing amino groups onto aromatic rings and is widely used in the synthesis of pharmaceuticals and other fine chemicals. The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
Alternative strategies for aniline synthesis involve dehydrogenative aromatization, where a C-N bond is formed concurrently with the creation of the aromatic ring. researchgate.net For instance, molybdenum-catalyzed reactions of ynones with allylic amines can lead to the formation of multi-substituted anilines. researchgate.net These reactions proceed through complex catalytic cycles involving the metal center orchestrating the bond formations and subsequent aromatization. The development of efficient and selective methods for constructing diverse aniline derivatives from readily available starting materials remains an active area of research. researchgate.net
Hydrogenolysis Mechanisms of Carbon-Heteroatom Bonds
Hydrogenolysis is a chemical reaction that involves the cleavage of a carbon-heteroatom single bond by the addition of hydrogen (H₂). libretexts.org For N-(cyclohexylmethyl)aniline, the C-N bond is susceptible to hydrogenolysis, which would cleave the molecule into aniline and methylcyclohexane. This reaction is typically conducted catalytically, often using transition metals.
The mechanism of C-N bond hydrogenolysis can vary depending on the catalyst and reaction conditions. For instance, tantalum oxide supported on alumina (B75360) (TaOₓ/Al₂O₃) has been investigated for the cleavage of C-N bonds in amines. rsc.org Studies on aniline and cyclohexylamine show different behaviors. While aniline undergoes stoichiometric denitrogenation at high temperatures, cyclohexylamine can be catalytically denitrogenated. rsc.org This suggests that the aromaticity of the aniline ring influences the reaction pathway, potentially leading to the formation of stable metal-nitride species on the catalyst surface. rsc.org
In laboratory and industrial settings, catalytic hydrogenolysis is often performed using catalysts like Raney nickel, palladium, or platinum under hydrogen pressure. libretexts.org The mechanism generally involves the adsorption of the substrate onto the catalyst surface. The C-N bond is weakened by interaction with the metal surface, and the bond is ultimately cleaved by activated hydrogen atoms (hydrides) present on the catalyst. This process is operationally similar to catalytic hydrogenation, where hydrogen is added across a double bond, but in hydrogenolysis, a single bond is broken. libretexts.org
Radical Processes in Functionalization
Radical-based transformations offer a powerful and selective method for the functionalization of aniline derivatives. beilstein-journals.org These reactions are attractive due to the mild conditions under which radicals can be generated and their high functional group tolerance. beilstein-journals.org
One key process is the intramolecular addition of an alkyl radical to the aniline ring. beilstein-journals.org Computational studies have shown that the substitution pattern on both the nitrogen atom and the aromatic ring is crucial for the reaction rate. Electron-withdrawing substituents on the nitrogen can reduce the aromaticity of the aniline ring, thereby facilitating radical attack. Conversely, electron-releasing substituents on the arene tend to accelerate the addition. beilstein-journals.org This type of radical cyclization is a key step in certain catalytic cycles, such as the radical arylation of epoxides. beilstein-journals.org
Photoredox catalysis is a common method for generating the necessary radical intermediates. nih.govbeilstein-journals.org For example, an excited iridium-based photocatalyst can induce a single-electron transfer (SET) from an aniline derivative. This oxidation, often followed by the loss of a proton or another leaving group from the α-position, generates an α-aminoalkyl radical. nih.govbeilstein-journals.org This highly reactive intermediate can then participate in various bond-forming reactions, such as addition to strained C-C bonds or to α,β-unsaturated carbonyl compounds. nih.govbeilstein-journals.org The functionalization of aniline derivatives through such radical processes allows for the synthesis of complex molecules under mild conditions. nih.govrsc.org
Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. For N-(cyclohexylmethyl)aniline hydrochloride, analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, potentially augmented by advanced techniques, allows for the unambiguous assignment of all atoms within the molecule. It is important to note that the following data is based on the free base, N-(cyclohexylmethyl)aniline. The protonation of the amine to form the hydrochloride salt would lead to predictable downfield shifts of the signals corresponding to the protons and carbons near the nitrogen atom due to the increased electron-withdrawing effect of the ammonium (B1175870) group.
The ¹H NMR spectrum of N-(cyclohexylmethyl)aniline provides distinct signals for the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the cyclohexylmethyl group. rsc.org
The aromatic region typically displays signals corresponding to the five protons on the phenyl ring. These protons are chemically distinct and their signals can be assigned as follows:
Protons ortho to the amino group (H-2', H-6'): These protons are expected to appear as a multiplet in the range of δ 6.61-6.67 ppm.
Protons meta to the amino group (H-3', H-5'): These protons are expected to resonate as a multiplet between δ 7.16 and 7.26 ppm. rsc.org
Proton para to the amino group (H-4'): This proton typically appears as a triplet around δ 6.72 ppm. rsc.org
The aliphatic region shows signals for the cyclohexylmethyl moiety:
Methylene (B1212753) protons adjacent to the nitrogen (-CH₂-N): These two protons appear as a doublet at approximately δ 3.00 ppm with a coupling constant (J) of 6.7 Hz. rsc.org
Methine proton of the cyclohexyl ring (-CH-): This proton is expected to be part of a complex multiplet further upfield.
Cyclohexyl methylene protons (-CH₂-): The remaining ten protons of the cyclohexyl ring appear as a series of overlapping multiplets in the range of δ 1.03-1.90 ppm. rsc.org
A broad singlet corresponding to the N-H proton is also observed, typically around δ 3.74 ppm. rsc.org In the case of the hydrochloride salt, this proton signal would be shifted significantly downfield and may be broader.
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for N-(cyclohexylmethyl)aniline
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2', H-6' | 6.61 - 6.67 | m | - |
| H-3', H-5' | 7.16 - 7.26 | m | - |
| H-4' | 6.72 | t | 7.3 |
| -CH₂-N | 3.00 | d | 6.7 |
| Cyclohexyl protons | 1.03 - 1.90 | m | - |
| N-H | 3.74 | s | - |
¹³C NMR Analysis
The ¹³C NMR spectrum of N-(cyclohexylmethyl)aniline complements the ¹H NMR data by providing information on the carbon skeleton. rsc.org The chemical shifts are indicative of the electronic environment of each carbon atom.
Aromatic Carbons: The carbon atom attached to the nitrogen (C-1') is the most deshielded of the aromatic carbons, appearing at approximately δ 148.7 ppm. The other aromatic carbons resonate in the region of δ 112.6 to 129.2 ppm. The signals for C-3'/C-5' are found at δ 129.2 ppm, C-4' at δ 116.9 ppm, and C-2'/C-6' at δ 112.6 ppm. rsc.org
Aliphatic Carbons: The methylene carbon adjacent to the nitrogen (-CH₂-N) is found at δ 50.6 ppm. The carbons of the cyclohexyl ring appear at δ 37.6 ppm (C-1), δ 31.4 ppm (C-2/C-6), δ 26.6 ppm (C-4), and δ 26.0 ppm (C-3/C-5). rsc.org
Upon formation of the hydrochloride salt, the C-1' and -CH₂-N carbons would experience a downfield shift due to the protonation of the nitrogen.
Table 2: ¹³C NMR Chemical Shifts for N-(cyclohexylmethyl)aniline
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1' | 148.7 |
| C-2', C-6' | 112.6 |
| C-3', C-5' | 129.2 |
| C-4' | 116.9 |
| -CH₂-N | 50.6 |
| C-1 | 37.6 |
| C-2, C-6 | 31.4 |
| C-3, C-5 | 26.0 |
| C-4 | 26.6 |
Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)
While one-dimensional ¹H and ¹³C NMR are powerful, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment. A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity within the aniline and cyclohexyl rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon, solidifying the assignments made from the 1D spectra.
Variable temperature NMR could be employed to study dynamic processes, such as the rate of proton exchange on the nitrogen atom, particularly in the hydrochloride salt.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and formula of a compound, as well as providing structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule. For N-(cyclohexylmethyl)aniline (C₁₃H₁₉N), the expected exact mass is 189.1517. nih.gov HRMS would confirm this elemental formula with a high degree of confidence. While no specific HRMS data for this compound was found, analysis of the free base would yield the molecular ion corresponding to C₁₃H₁₉N.
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are hyphenated techniques that separate components of a mixture before mass analysis. These methods are essential for assessing the purity of this compound and for its identification in complex matrices. nih.gov
In a typical GC-MS analysis of the free base, the molecule would first be ionized, often by electron impact (EI). The resulting molecular ion (m/z = 189) would then undergo fragmentation. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable benzylic-type cation or a cyclohexyl radical.
Loss of the cyclohexyl group: This would result in a fragment corresponding to the aniline moiety.
The fragmentation pattern serves as a molecular fingerprint that can be used for identification. PubChem indicates the availability of GC-MS data for N-(cyclohexylmethyl)aniline. nih.gov
LC-MS, particularly with electrospray ionization (ESI), is well-suited for the analysis of the hydrochloride salt. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 190.1596. LC-MS is a powerful tool for purity assessment, allowing for the separation and identification of any synthesis-related impurities.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic analysis is fundamental in elucidating the molecular structure of this compound by probing its vibrational and electronic properties.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the aniline ring, the cyclohexyl group, the secondary amine, and the hydrochloride salt.
The presence of the secondary ammonium ion (R₂NH₂⁺), formed by the protonation of the secondary amine by hydrochloric acid, is a key feature. This group gives rise to a broad and strong absorption band in the region of 2700-2400 cm⁻¹, which is attributed to the N-H stretching vibration. This band often overlaps with the C-H stretching vibrations.
The aromatic aniline moiety would be identified by several characteristic peaks. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region. Furthermore, C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ range can provide information about the substitution pattern of the benzene (B151609) ring.
The cyclohexyl group would be evidenced by the characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Specifically, the asymmetric and symmetric stretching of the CH₂ groups are expected in the 2925 cm⁻¹ and 2850 cm⁻¹ regions, respectively. The CH₂ scissoring vibration should appear around 1450 cm⁻¹.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Secondary Ammonium (R₂NH₂⁺) | N-H Stretch | 2700 - 2400 (broad, strong) |
| Aromatic Ring | C-H Stretch | > 3000 |
| C=C Stretch | 1600 - 1450 | |
| C-H Out-of-plane Bend | 900 - 690 | |
| Cyclohexyl Group | C-H Stretch (asymmetric) | ~ 2925 |
| C-H Stretch (symmetric) | ~ 2850 | |
| CH₂ Scissoring | ~ 1450 | |
| C-N Bond | C-N Stretch | 1350 - 1250 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the aniline chromophore. The cyclohexylmethyl group, being a saturated aliphatic substituent, does not absorb significantly in the UV-Vis range.
The aniline portion of the molecule contains a benzene ring conjugated with the nitrogen atom's lone pair of electrons. In the hydrochloride salt, this lone pair is protonated, which significantly affects the electronic structure and, consequently, the UV-Vis spectrum.
For aniline itself, two main absorption bands are typically observed. The first, a strong absorption around 230-240 nm, is attributed to a π → π* transition of the benzene ring (the B-band). The second, a weaker band around 280-290 nm, is due to another π → π* transition (the benzenoid E₂-band), which is influenced by the n → π* transition involving the nitrogen's lone pair electrons.
Upon protonation to form the anilinium ion, as in this compound, the lone pair on the nitrogen atom is no longer available for conjugation with the aromatic ring. This results in a hypsochromic shift (a shift to shorter wavelengths) of the absorption bands. The spectrum of the anilinium ion is expected to resemble that of benzene, with a primary absorption band around 203 nm and a weaker, fine-structured band around 254 nm.
The expected electronic transitions for this compound are summarized in the table below.
| Chromophore | Electronic Transition | Expected Wavelength (λmax) |
| Anilinium Ion | π → π* (Primary) | ~ 203 nm |
| π → π* (Secondary) | ~ 254 nm |
X-ray Crystallography for Solid-State Structure Determination
The geometry around the nitrogen atom would be approximately tetrahedral, consistent with its sp³ hybridization in the ammonium salt. The bond lengths and angles within the aniline and cyclohexyl moieties would be expected to fall within standard values for these functional groups. The precise torsion angles defining the molecular conformation would be a key outcome of the crystallographic analysis.
In the solid state, the molecules of this compound would be held together by a network of intermolecular forces. A primary interaction would be hydrogen bonding between the positively charged ammonium group (N-H) and the chloride anions (Cl⁻). These N-H···Cl hydrogen bonds are crucial in dictating the crystal packing.
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For N-(cyclohexylmethyl)aniline hydrochloride, DFT calculations would be used to find the minimum energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached.
Key parameters that would be determined from such a calculation include:
Bond Lengths: The distances between connected atoms (e.g., C-N, C-C, C-H).
Bond Angles: The angles formed by three connected atoms.
The electronic structure analysis would provide insights into the distribution of electrons within the molecule, highlighting regions of high or low electron density. This is crucial for understanding the molecule's reactivity and intermolecular interactions. Important electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT Calculation)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length (Å) | N | C(aniline) | - | - | Data not available |
| Bond Length (Å) | N | C(methylene) | - | - | Data not available |
| Bond Angle (°) | C(aniline) | N | C(methylene) | - | Data not available |
| Dihedral Angle (°) | C(aniline) | N | C(methylene) | C(cyclohexyl) | Data not available |
Note: This table is illustrative of the data that would be generated from a DFT geometry optimization. Specific values are not available in the public domain.
DFT calculations are also highly effective in predicting spectroscopic properties, which can be compared with experimental data to validate the computational model.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predictions are based on the calculated electron density around each nucleus. Comparing theoretical and experimental NMR spectra is a powerful method for structure elucidation.
IR Spectroscopy: DFT can compute the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. The calculated IR spectrum can be used to identify characteristic functional groups and to confirm the molecule's structure.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) for N-H proton | Data not available |
| ¹³C NMR | Chemical Shift (ppm) for C(aniline) ipso-carbon | Data not available |
| IR | Vibrational Frequency (cm⁻¹) for N-H stretch | Data not available |
| IR | Vibrational Frequency (cm⁻¹) for C-N stretch | Data not available |
Note: This table illustrates the type of spectroscopic data that could be predicted via DFT calculations. Actual values are not publicly available.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into the dynamic behavior of this compound.
While DFT can find the lowest energy structure, a molecule like this compound is not static. The cyclohexyl ring can undergo conformational changes (e.g., chair-boat interconversion), and there is rotational freedom around the various single bonds. MD simulations can explore the different conformations the molecule can adopt at a given temperature and how it transitions between them. This provides a more realistic picture of the molecule's behavior in a real-world system.
MD simulations are particularly useful for studying how a molecule interacts with its environment, such as a solvent. By simulating this compound in a box of water molecules, for instance, one could study:
Solvation Shell: How water molecules arrange themselves around the charged amine group and the hydrophobic cyclohexyl and phenyl rings.
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the N-H group (and the chloride ion) and surrounding solvent molecules.
Intermolecular Interactions: In a simulation with multiple molecules of this compound, one could observe how they interact with each other, which is important for understanding crystal packing and bulk properties.
Reaction Pathway and Transition State Analysis
Computational chemistry can also be used to study the chemical reactions that form this compound. For example, the N-alkylation of aniline (B41778) with a cyclohexylmethyl halide. By mapping the potential energy surface of the reaction, chemists can:
Identify the Reaction Mechanism: Determine the step-by-step process by which reactants are converted into products.
Locate Transition States: Find the highest energy point along the reaction pathway, which is the "bottleneck" of the reaction. The structure of the transition state provides crucial information about the reaction mechanism.
Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to occur, which is related to the reaction rate.
This type of analysis is invaluable for optimizing reaction conditions and for designing new synthetic routes.
Computational Elucidation of Reaction Mechanisms
The synthesis of N-(cyclohexylmethyl)aniline typically proceeds via reductive amination of aniline with cyclohexanecarboxaldehyde (B41370) or by N-alkylation of aniline with a cyclohexylmethyl halide. Computational studies on similar systems have detailed the mechanisms of these transformations.
One of the primary pathways for the formation of N-(cyclohexylmethyl)aniline is the direct reductive amination of aniline with cyclohexanecarboxaldehyde. This process involves two key steps: the formation of an imine intermediate and its subsequent reduction. Computational models of reductive amination indicate that the initial step is the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the aldehyde, leading to a hemiaminal intermediate. rsc.orgnih.gov This is followed by dehydration to form the N-(cyclohexylmethylidene)aniline imine. The stability of this imine intermediate is enhanced by the conjugation of the carbon-nitrogen double bond with the aromatic ring of the aniline moiety. nih.gov The subsequent reduction of the imine to the final secondary amine is the final step.
Another significant synthetic route is the N-alkylation of aniline. Mechanistic studies, often combining experimental and computational methods, have been conducted on analogous systems, such as the N-alkylation of amines with alcohols catalyzed by transition metal complexes. acs.org In such reactions, the rate-determining step is often the coordination of the imine intermediate to the metal center, preceding the final reduction. acs.org While direct alkylation with a cyclohexylmethyl halide is a more straightforward process, it can be prone to overalkylation, yielding a tertiary amine.
A two-step synthetic approach can also be considered, involving the initial synthesis of N-benzylaniline followed by the hydrogenation of the benzyl group's aromatic ring. Metal-free hydrogenation of N-bound phenyl rings in amines to yield N-cyclohexylamines has been reported, offering a potential pathway to the desired product. nih.gov
Energetic Profiles of Synthetic Routes
The energetic profiles of the synthetic routes to N-(cyclohexylmethyl)aniline can be computationally modeled to understand the feasibility and kinetics of the reactions. Density Functional Theory (DFT) is a common computational method used for these calculations.
For the reductive amination pathway, computational studies on analogous systems reveal the relative energies of reactants, intermediates, transition states, and products. The formation of the hemiaminal intermediate is typically a low-energy process, while the dehydration step to form the imine often has a higher activation barrier due to the breaking of a carbon-oxygen bond and the formation of a water molecule. The final reduction of the imine is generally a highly exothermic step.
Below is a representative data table illustrating the calculated energetic profile for the key steps in a generic reductive amination reaction, based on data from analogous systems. The values are illustrative and would vary for the specific reaction to form N-(cyclohexylmethyl)aniline.
| Reaction Step | Intermediate/Transition State | Calculated ΔG (kcal/mol) - Illustrative |
|---|---|---|
| Hemiaminal Formation | Aniline + Cyclohexanecarboxaldehyde → Hemiaminal | -5.2 |
| Imine Formation (Dehydration) | Hemiaminal → [Transition State] → Imine + H₂O | +25.8 (Activation Energy) |
| Imine Reduction | Imine + [H]⁻ → N-(cyclohexylmethyl)aniline | -45.3 |
In the case of N-alkylation catalyzed by a transition metal complex, computational studies on similar reactions have shown that the catalyst's resting state is often a complex with the amine substrate. acs.org The rate-determining step, and thus the highest energy barrier in the catalytic cycle, is typically the decoordination of the amine and the subsequent coordination of the imine intermediate. acs.org
An illustrative energetic profile for a catalyzed N-alkylation reaction is presented below. Again, these values are representative of the types of energetic barriers and reaction energies found in computational studies of analogous systems.
| Catalytic Cycle Step | Process | Calculated ΔG‡ (kcal/mol) - Illustrative |
|---|---|---|
| Amine Decoordination | [Catalyst-Amine] → [Catalyst] + Amine | +15.7 |
| Imine Coordination (Rate-Determining) | [Catalyst] + Imine → [Catalyst-Imine] | +22.5 |
| Hydride Transfer (Reduction) | [Catalyst-Imine] → [Catalyst] + Product | -10.1 |
Analytical Method Development and Validation for Research Applications
Chromatographic Methodologies
The development and validation of robust analytical methods are essential for the accurate quantification and purity assessment of N-(cyclohexylmethyl)aniline hydrochloride in research and quality control settings. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), are the primary tools for this purpose.
High-Performance Liquid Chromatography (HPLC) Development
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Method development focuses on optimizing the separation of the main compound from any process-related impurities or degradation products.
The choice of stationary phase is critical for achieving adequate retention and selectivity. Given the structure of N-(cyclohexylmethyl)aniline, which contains both a non-polar cyclohexyl ring and a phenyl group, reversed-phase chromatography is the most suitable approach.
The most common stationary phases for a compound of this nature are silica-based particles chemically bonded with alkyl chains.
C18 (Octadecylsilane): This is the most hydrophobic and widely used reversed-phase packing. It provides strong retention for non-polar compounds and is an excellent starting point for method development for N-(cyclohexylmethyl)aniline.
C8 (Octylsilane): This phase is less retentive than C18 and can be advantageous if the analyte is too strongly retained on a C18 column, leading to excessively long run times or poor peak shape.
Polar-Embedded Phases: These are modified C8 or C18 phases that include a polar group (e.g., amide, carbamate) embedded in the alkyl chain. These phases can offer alternative selectivity and improved peak shape for basic compounds like N-(cyclohexylmethyl)aniline, especially when using mobile phases with high aqueous content.
Mixed-Mode Phases: For basic analytes, stationary phases that combine reversed-phase and ion-exchange mechanisms (e.g., cation-exchange) can provide excellent retention and peak shape. An Acclaim™ Mixed-Mode WCX-1, which has both cation-exchange and reversed-phase properties, has been shown to improve the peak shape of aniline (B41778). thermofisher.com
The following table summarizes potential stationary phases for the analysis of this compound.
| Stationary Phase | Primary Interaction Mechanism | Key Characteristics | Suitability for this compound |
|---|---|---|---|
| C18 (Octadecylsilane) | Hydrophobic | High hydrophobicity, strong retention for non-polar compounds. | Excellent starting point; may provide strong retention. |
| C8 (Octylsilane) | Hydrophobic | Moderately hydrophobic, less retentive than C18. | Good alternative if retention on C18 is too high. |
| Polar-Embedded (e.g., Amide) | Hydrophobic & Polar | Alternative selectivity, reduced peak tailing for bases. | Useful for improving peak symmetry. |
| Mixed-Mode (Reversed-Phase/Cation Exchange) | Hydrophobic & Ion-Exchange | Strong retention and good peak shape for basic compounds. | Potentially offers superior performance and peak shape. |
Optimizing the mobile phase is crucial for controlling retention time, resolution, and peak shape. A typical mobile phase consists of an aqueous component (often with a buffer) and an organic modifier.
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used in reversed-phase HPLC. Acetonitrile generally provides lower backpressure and different selectivity compared to methanol. The ratio of organic modifier to the aqueous phase is adjusted to control the retention time; increasing the organic content decreases retention.
At a pH well below the pKa (e.g., pH 2.5-3.5), the amine is fully protonated (R₂NH₂⁺). This charged form is more polar, leading to less retention on a reversed-phase column. Operating at a controlled low pH ensures consistent ionization, which results in sharp, symmetrical peaks and reproducible retention times.
If the mobile phase pH is close to the pKa of the analyte, small variations in pH can cause significant shifts in retention time and lead to poor peak shapes.
Buffers: To maintain a constant pH, a buffer system is essential. Common choices for acidic pH ranges include phosphate (B84403) or acetate (B1210297) buffers, typically at concentrations of 10-25 mM. For mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used.
The table below outlines key parameters for mobile phase optimization.
| Parameter | Options | Effect on Chromatography |
|---|---|---|
| Organic Modifier | Acetonitrile, Methanol | Increasing percentage reduces retention time. Can alter selectivity. |
| Aqueous Phase pH | pH 2.5 - 7.0 | Controls the ionization state of the analyte. A pH < 4 is recommended for consistent protonation and good peak shape. |
| Buffer System | Phosphate, Acetate, Formate | Maintains a stable pH for reproducible results. Choice depends on desired pH and detector compatibility (e.g., formate for LC-MS). |
| Flow Rate | 0.8 - 1.5 mL/min (for standard 4.6 mm ID columns) | Affects analysis time, efficiency, and backpressure. |
This compound contains a substituted aniline chromophore, making it suitable for detection by UV-Vis spectrophotometry. The selection of an appropriate wavelength is vital for achieving high sensitivity and specificity.
The UV spectrum of aniline in alcohol exhibits two main absorption bands: a strong primary band (π → π* transition) around 230-234 nm and a weaker secondary band around 280-285 nm. wikipedia.orgnih.gov N-alkylation of the amino group is known to cause a slight bathochromic shift (a shift to a longer wavelength). rsc.org Therefore, N-(cyclohexylmethyl)aniline is expected to have absorption maxima at slightly longer wavelengths than aniline.
For method development:
A photodiode array (PDA) detector should be used to acquire the full UV spectrum of the analyte peak.
The wavelength of maximum absorbance (λmax) should be chosen for quantification to ensure the highest sensitivity. This is likely to be in the 235-245 nm range.
Alternatively, a longer wavelength from the secondary absorption band (e.g., 285-295 nm) could be selected if matrix components interfere at the primary λmax, offering greater specificity at the cost of some sensitivity. A wavelength of 190 nm has also been used for quantifying aniline and N-methylaniline to achieve a strong detection signal. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns packed with sub-2 µm particles, offers significant advantages over traditional HPLC for the analysis of this compound. The primary benefits include much faster analysis times and improved chromatographic resolution and sensitivity. acs.org
An existing HPLC method can be effectively transferred to a UPLC system. This involves:
Column Selection: Choosing a UPLC column with the same stationary phase chemistry (e.g., C18) but with smaller particles (e.g., 1.7 µm).
Gradient and Flow Rate Scaling: The gradient profile and flow rate must be geometrically scaled to the smaller column dimensions to maintain equivalent separation. This allows for a dramatic reduction in run time, often from 15-30 minutes for an HPLC method to 1-5 minutes for a UPLC method.
System Requirements: UPLC operates at much higher backpressures, requiring a specialized pump and detector system capable of handling these conditions and the narrow peaks produced.
UPLC is particularly valuable in high-throughput environments, such as in-process control or screening of research samples, where rapid turnaround is critical.
Gas Chromatography (GC) for Volatile Compound Analysis
While HPLC is ideal for the analysis of the non-volatile hydrochloride salt, Gas Chromatography (GC) is the preferred method for analyzing the more volatile free base, N-(cyclohexylmethyl)aniline, and for identifying and quantifying related volatile impurities. Such impurities could include starting materials (e.g., aniline, cyclohexanemethanamine) or residual solvents.
For GC analysis, the hydrochloride salt must be converted to its free base form prior to or during injection. This is typically achieved by sample preparation with a base or by using a liner packed with a basic material.
Column Selection: A non-polar or mid-polarity capillary column is generally used. Columns with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5, SE-54, Equity-5) are robust and provide excellent separation for a wide range of aromatic amines. epa.govsigmaaldrich.comchem-agilent.com
Detector: A Flame Ionization Detector (FID) is suitable for general-purpose quantification. For higher sensitivity and specificity for the nitrogen-containing analyte, a Nitrogen-Phosphorus Detector (NPD) can be used. epa.gov For definitive identification of unknown impurities, a Mass Spectrometer (MS) is the detector of choice. mdpi.com
The following table presents typical GC conditions for the analysis of aniline derivatives, which would serve as a starting point for method development for N-(cyclohexylmethyl)aniline. sigmaaldrich.comchem-agilent.com
| Parameter | Example Condition 1 (FID) sigmaaldrich.com | Example Condition 2 (MSD) chem-agilent.com |
|---|---|---|
| Column | Equity-5, 30 m x 0.25 mm ID, 0.25 µm film | DB-5ms, 30 m x 0.25 mm ID, 0.5 µm film |
| Carrier Gas | Helium, 1.3 mL/min (constant flow) | Helium, 33.3 cm/sec (at 150°C) |
| Injection | 1 µL, Splitless (0.5 min purge) | 1 µL, Splitless (30 sec purge) |
| Injector Temp. | 250°C | 250°C |
| Oven Program | 50°C (2 min), then 10°C/min to 200°C, then 15°C/min to 325°C | 40°C (5 min), then 12°C/min to 290°C, hold for 10 min |
| Detector | FID at 325°C | MSD, Transfer line at 325°C |
Coupled Analytical Techniques
Coupled or hyphenated analytical techniques, which combine two or more separation and detection methods, offer enhanced selectivity and sensitivity, making them indispensable for modern chemical analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of organic molecules in complex mixtures. rsc.org Its high sensitivity and selectivity make it particularly suitable for identifying and quantifying this compound and any related process impurities or degradation products. nih.gov
A validated HPLC-MS method for the related compound N,N-dimethylaniline provides a suitable framework for developing a method for this compound. nih.gov The chromatographic separation would likely be achieved on a C18 or a cyano-based reversed-phase column. nih.gov A mobile phase consisting of an aqueous component, such as ammonium acetate buffer with formic acid, and an organic modifier like methanol or acetonitrile, would be optimized to achieve good peak shape and retention for the analyte. nih.gov
The mass spectrometer, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, allows for highly selective detection and quantification. For N-(cyclohexylmethyl)aniline, the protonated molecule [M+H]+ would be selected as the precursor ion in the first quadrupole. Following collision-induced dissociation, specific product ions would be monitored in the third quadrupole, a process that significantly reduces background noise and enhances sensitivity. This approach enables the detection and quantification of the target compound at very low concentrations, often at parts-per-million (ppm) levels or lower, which is critical for impurity profiling. researchgate.netshimadzu.com
Table 1: Representative LC-MS/MS Parameters for Analysis of an N-substituted Aniline Derivative
| Parameter | Value |
| Chromatography | |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time-based gradient from 5% to 95% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z of [M+H]+ for N-(cyclohexylmethyl)aniline |
| Product Ions (Q3) | Specific fragments post-collision |
| Collision Energy | Optimized for maximum fragment intensity |
This table presents hypothetical yet representative parameters based on the analysis of similar compounds. Actual values would require experimental optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. impactfactor.org For the analysis of N-(cyclohexylmethyl)aniline and its potential volatile impurities, GC-MS offers excellent separation efficiency and definitive identification capabilities. researchgate.net
A GC method for the related compound dicyclohexylamine (B1670486) specifies a capillary column such as an HP-5 (a non-polar, 5% phenyl-methylpolysiloxane stationary phase). patsnap.com A temperature-programmed oven cycle would be employed to ensure the separation of analytes with different boiling points. The sample, dissolved in a suitable organic solvent, would be injected into a heated inlet where it is vaporized.
The mass spectrometer detector provides mass spectra for the eluted compounds, which can be compared against spectral libraries for identification. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte and any known impurities. For some aniline derivatives, derivatization may be necessary to improve their volatility and chromatographic behavior, although this is often not required for N-alkylated anilines.
Table 2: Illustrative GC-MS Conditions for the Analysis of an Aniline Derivative
| Parameter | Value |
| Gas Chromatography | |
| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu (full scan) |
| Monitored Ions (SIM) | Molecular ion and characteristic fragments |
This table provides typical starting conditions for method development, which would be subject to optimization.
Method Validation Parameters
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. resolian.com The key parameters for validation are outlined below, with illustrative data based on methods for structurally similar compounds.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to differentiate and quantify the analyte in a complex mixture.
In LC-MS/MS and GC-MS, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample (a sample without the analyte). For LC-MS/MS, the monitoring of specific precursor-to-product ion transitions provides a high degree of specificity. resolian.com Similarly, in GC-MS, the unique mass spectrum of the analyte serves as a fingerprint for its identification.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For the quantitative analysis of this compound, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. The linearity is typically evaluated by the correlation coefficient (r²) of the linear regression, which should ideally be ≥ 0.999. researchgate.net
Table 3: Representative Linearity Data for an N-substituted Aniline
| Concentration Level | Nominal Conc. (ppm) | Measured Area (counts) |
| 1 | 0.9 | 15,234 |
| 2 | 5.0 | 84,633 |
| 3 | 25.0 | 425,167 |
| 4 | 100.0 | 1,702,540 |
| 5 | 250.0 | 4,255,890 |
| 6 | 450.0 | 7,659,321 |
| Linear Regression | Correlation Coefficient (r²) | 0.9999 |
Data adapted from a validated method for N,N-dimethylaniline and is for illustrative purposes. researchgate.net
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Table 4: Illustrative Accuracy and Precision Data
| Spiked Level | Concentration (ppm) | Recovery (%) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=18) |
| Low | 1.0 | 98.5 | 2.5% | 3.1% |
| Medium | 100.0 | 101.2 | 1.8% | 2.2% |
| High | 400.0 | 99.8 | 1.5% | 1.9% |
This table represents typical acceptance criteria for accuracy (e.g., 90-110% recovery) and precision (e.g., RSD ≤ 5%) in analytical method validation.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters in the validation of analytical methods. The LOD represents the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. wjarr.com Conversely, the LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. gavinpublishers.com These parameters are crucial for assessing the sensitivity of methods designed for analyzing this compound, particularly for impurity testing where trace levels of substances must be monitored.
Several approaches can be used to determine the LOD and LOQ, including visual evaluation, the signal-to-noise ratio, and a method based on the standard deviation of the response and the slope of the calibration curve. wjarr.comscielo.br For instrumental methods like High-Performance Liquid Chromatography (HPLC), the signal-to-noise ratio is a common approach, where an S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. wjarr.com Alternatively, the values can be calculated using the formulas LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the response (e.g., the y-intercept of the regression line) and S is the slope of the calibration curve. wjarr.comsemanticscholar.org
For the analysis of this compound, these limits would be established by analyzing a series of diluted solutions and evaluating the instrument's response.
Table 1: Illustrative LOD and LOQ Data for this compound Analysis
| Parameter | Method of Determination | Hypothetical Value (µg/mL) | Basis of Acceptance |
|---|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise Ratio | 0.05 | S/N ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | 0.15 | S/N ≥ 10:1 |
| Limit of Detection (LOD) | Standard Deviation of Response & Slope | 0.06 | Calculated as 3.3σ/S |
| Limit of Quantitation (LOQ) | Standard Deviation of Response & Slope | 0.18 | Calculated as 10σ/S |
Stability-Indicating Methods and Degradation Product Analysis
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. researchgate.net It must be able to separate the intact API from its potential degradation products, process impurities, and other components in the sample matrix. researchgate.netchromatographyonline.com The development of such a method for this compound is essential for stability studies, as it provides assurance that the measured changes in API concentration are real and not an artifact of analytical interferences.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing. researchgate.netnih.gov The primary goals are to generate potential degradation products, understand the degradation pathways, and demonstrate the specificity and stability-indicating nature of the analytical method. nih.govpharmtech.comgsconlinepress.com According to International Conference on Harmonisation (ICH) guidelines, typical stress conditions include hydrolysis, oxidation, photolysis, and thermal degradation. researchgate.net
For this compound, studies would involve the following conditions:
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures. nih.gov
Base Hydrolysis: Exposure to a base (e.g., 0.1 N NaOH) at elevated temperatures. nih.gov
Oxidative Degradation: Reaction with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
Thermal Degradation: Exposing the solid drug substance to dry heat. nih.gov
Photolytic Degradation: Exposing the drug substance to light, typically under controlled UV and visible light conditions.
The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradation products without completely destroying the molecule. pharmtech.com
Table 4: Summary of Forced Degradation Conditions and Hypothetical Results
| Stress Condition | Reagent/Condition Details | Duration | Hypothetical % Degradation | Number of Degradation Products Observed |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl at 60°C | 24 hours | 12% | 2 |
| Base Hydrolysis | 0.1 N NaOH at 60°C | 8 hours | 18% | 3 |
| Oxidation | 3% H₂O₂ at room temperature | 48 hours | 9% | 1 |
| Thermal | Solid state at 105°C | 72 hours | 5% | 1 |
| Photolytic | ICH-compliant light exposure | 7 days | No significant degradation | 0 |
Identification and Characterization of Degradation Products
Following forced degradation studies, the samples are analyzed using the developed stability-indicating method, typically HPLC, to separate the degradation products from the parent this compound. evitachem.com The primary objective is to elucidate the chemical structures of the major degradation products. researchgate.net
Table 5: Hypothetical Degradation Product Profile for this compound
| Degradation Product ID | Formation Condition(s) | Relative Retention Time (RRT) | Proposed Structure (Hypothetical) |
|---|---|---|---|
| DP-1 | Base Hydrolysis | 0.75 | Aniline |
| DP-2 | Acid Hydrolysis, Base Hydrolysis | 0.88 | Cyclohexylmethanamine |
| DP-3 | Oxidation | 1.20 | N-oxide derivative |
| DP-4 | Base Hydrolysis, Thermal | 1.35 | Dimerization product |
Applications As a Synthetic Intermediate and Building Block in Advanced Chemical Research
Role in the Synthesis of Complex Organic Molecules
The reactivity of the aniline (B41778) moiety, coupled with the steric and electronic influence of the N-cyclohexylmethyl group, allows this compound to be a key starting material for a variety of complex organic structures.
Aniline and its derivatives are fundamental precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. N-(cyclohexylmethyl)aniline is a suitable substrate for several classical and modern cyclization reactions to form these important scaffolds.
Quinolones: The quinolone core is a privileged structure in medicinal chemistry. nih.gov Standard synthetic methodologies for constructing the quinolin-4-one backbone frequently employ aniline derivatives as starting materials. nbinno.com Methods such as the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization, and the Conrad-Limpach synthesis, are well-established routes that can utilize N-substituted anilines. nbinno.comknowde.comgoogle.com Palladium-catalyzed carbonylation reactions, which couple 2-iodoanilines with terminal acetylenes under a carbon monoxide atmosphere, also provide a modern approach to quinolin-4-one synthesis. nbinno.com
Pyrimidinediones: Pyrimidinedione derivatives are another class of heterocyclic compounds with significant biological activity. sigmaaldrich.com While many syntheses start from precursors like chalcones and thiourea, the construction of heterocyclic systems often involves versatile intermediates where aniline derivatives can play a role in multi-step synthetic pathways.
Indoles: The indole (B1671886) ring is a ubiquitous feature in natural products and pharmaceuticals. Numerous synthetic strategies for indoles begin with anilines. scbt.com For instance, palladium-catalyzed reactions can be used for the oxidative cyclization of N-aryl imines to form indole rings. scbt.com Another established route involves the reaction of anilines with glycols, such as ethylene glycol, in the presence of a ruthenium catalyst to yield indole derivatives through a sequence of condensation, cyclization, and dehydrogenation steps. nbinno.com The Pd/C–ethylene system also enables a practical synthesis of indoles from cyclohexanones and anilines. echemi.com
Table 1: Overview of Heterocycle Synthesis Methods Using Aniline Precursors This table is interactive. Column headers can be clicked to sort the data.
| Heterocycle | General Synthetic Method | Key Reagents/Conditions |
|---|---|---|
| Quinolone | Gould-Jacobs Reaction | Aniline derivative, diethyl ethoxymethylenemalonate, thermal cyclization nbinno.comknowde.com |
| Quinolone | Conrad-Limpach Synthesis | Aniline derivative, β-ketoester, high temperature google.com |
| Indole | Palladium-Catalyzed Cyclization | N-aryl imine, Pd catalyst, oxidant (e.g., O₂) scbt.com |
| Indole | Ruthenium-Catalyzed Reaction | Aniline derivative, ethylene glycol, Ru catalyst nbinno.com |
N-(cyclohexylmethyl)aniline hydrochloride can be chemically modified to generate a library of related compounds, serving as a scaffold for creating substituted anilines and cyclohexylamines.
Substituted Anilines: The aromatic ring of the aniline moiety is susceptible to electrophilic aromatic substitution reactions. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, to control reactivity and avoid over-substitution (e.g., in halogenation), the amino group can be acetylated to form an amide. This amide is still an ortho, para-director but is less activating, allowing for more controlled substitutions. nih.gov The resulting functionalized anilines are versatile intermediates for further synthetic transformations. researchgate.net
Cyclohexylamines: The aniline aromatic ring can undergo nuclear hydrogenation to form a cyclohexylamine (B46788). A patented method for producing cyclohexylamines involves the hydrogenation of aniline compounds using a nickel catalyst in the presence of ammonia (B1221849) or an amine to inhibit side reactions. sigmaaldrich.com Applying this process to N-(cyclohexylmethyl)aniline would involve the reduction of the phenyl group to a cyclohexyl group, yielding N-(cyclohexylmethyl)cyclohexylamine. This transformation converts the aromatic precursor into a fully saturated amine derivative, which is a useful intermediate for corrosion inhibitors, rubber additives, and agrochemicals. sigmaaldrich.com
Aniline and its derivatives are foundational to the chemical industry, serving as key intermediates in the synthesis of a wide range of commercial products. google.com N-(cyclohexylmethyl)aniline, as a substituted aniline, is a precursor for specialty chemicals where the cyclohexylmethyl group can confer specific properties such as increased lipophilicity, altered solubility, or enhanced stability.
Analogous to simpler anilines like N-methylaniline, this compound can serve as an intermediate in several industrial sectors: knowde.com
Dyes and Pigments: The core aniline structure is essential for producing azo and sulfur dyes. knowde.com
Polymers: Aniline-based compounds are used in the production of polymers like polyurethanes and polyamides, where they can act as monomers or cross-linking agents. google.com
Rubber Processing: Aniline derivatives are precursors to antioxidants, vulcanization accelerators, and stabilizers used to enhance the durability of rubber products. knowde.comgoogle.com
Agrochemicals: The aniline scaffold is present in many herbicides and fungicides. knowde.com
Integration into Pharmaceutical and Medicinal Chemistry Research
The aniline substructure is a common motif in many therapeutic agents, making its derivatives valuable building blocks in drug discovery and development.
The synthesis of Active Pharmaceutical Ingredients (APIs) often involves aniline-based intermediates. The aniline moiety is a versatile scaffold that can be readily functionalized to modulate the pharmacological properties of a molecule. Continuous flow chemistry techniques have been developed for the synthesis of various APIs, showcasing the industrial relevance of reactions involving aniline derivatives. The N-(cyclohexylmethyl)aniline structure provides a lipophilic cyclohexyl group and a secondary amine, features that are often desirable in drug candidates to improve membrane permeability and target engagement.
Monopolar spindle 1 (Mps1), also known as TTK, is a serine/threonine kinase that plays a critical role in the spindle assembly checkpoint, ensuring proper chromosome segregation during cell division. nbinno.com Because Mps1 is often overexpressed in various cancers, it has emerged as an attractive therapeutic target in oncology. nbinno.com This has driven the development of numerous small-molecule Mps1 kinase inhibitors.
Many kinase inhibitors are designed to be ATP-competitive, and their molecular scaffolds are often rich in nitrogen-containing heterocycles derived from aniline precursors. nbinno.com A review of the scientific and patent literature shows a variety of chemical scaffolds being investigated for Mps1 inhibition, including those based on isoflavones, pyrrolopyridines, and pyrimidodiazepinones. nbinno.com
Table 2: Examples of Investigated Mps1 Kinase Inhibitor Scaffolds This table is interactive. Column headers can be clicked to sort the data.
| Inhibitor Name/Class | Core Scaffold | Reference |
|---|---|---|
| Reversine | Purine-based | nbinno.com |
| Mps1-IN-1 | Pyrrolopyridine | |
| Mps1-IN-2 | Pyrimidodiazepinone | |
| BAY 1161909 | nbinno.comscbt.comtriazolo[1,5-a]pyridine | |
| BAY 1217389 | Imidazo[1,2-b]pyridazine | |
| Isoflavones | 3-phenylchromen-4-one | nbinno.com |
While aniline derivatives are broadly utilized in the synthesis of kinase inhibitors, and the N-(cyclohexylmethyl)aniline moiety represents a potential building block, a specific Mps1 kinase inhibitor documented to be synthesized directly from this compound was not identified in the reviewed literature. The development of novel scaffolds for Mps1 inhibitors remains an active area of research.
Synthesis of Drug Candidates and Active Pharmaceutical Ingredients (APIs)
Antituberculosis Agents
While direct studies specifically naming this compound in the synthesis of antituberculosis (TB) agents are not prevalent in the reviewed literature, the core structural motifs—the cyclohexyl group and the substituted amine—are featured in compounds investigated for antimycobacterial activity. Research into novel anti-TB drugs is critical due to the rise of multidrug-resistant strains of Mycobacterium tuberculosis. ijprajournal.comresearchgate.net
For instance, studies on C-(3-aminomethyl-cyclohexyl)-methylamine derivatives have demonstrated potent activity against Mycobacterium tuberculosis H37Rv. nih.gov One derivative from this series, featuring a t-butyl substitution on a benzene (B151609) ring, exhibited an even greater efficacy than the standard drug ethambutol, with a reported Minimum Inhibitory Concentration (MIC) of 1.1 ± 0.2 μM. nih.gov Similarly, a series of N-Cyclohexyl-5-phenyl-1,3,4-thiadiazole-2-amine derivatives showed significant antimycobacterial activity, with one compound demonstrating an MIC of 1.6µg/ml. researchgate.net
These findings underscore the importance of the cyclohexyl moiety in the design of potential antitubercular agents. The N-(cyclohexylmethyl)aniline scaffold could, therefore, serve as a key building block for generating new libraries of compounds for anti-TB screening, leveraging the established contribution of the cyclohexyl group to bioactivity.
SARS-CoV-2 Mpro Inhibitors
The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govchemistryviews.org Structure-based drug design has been instrumental in creating inhibitors that fit into the active site of Mpro. chemistryviews.org Although this compound is not itself a reported inhibitor, its constituent cyclohexyl group is a key feature in several potent Mpro inhibitors.
Researchers have designed Mpro inhibitors by analyzing the enzyme's substrate-binding pockets. chemistryviews.org For the larger S2 pocket, a cyclohexyl group has been successfully incorporated into inhibitor designs to achieve high inhibitory activity. nih.gov In one notable study, a rationally designed drug candidate featuring a cyclohexyl substituent demonstrated high SARS-CoV-2 Mpro inhibition activity and was identified as a potential candidate for further clinical studies. chemistryviews.org The cyclohexyl moiety is intended to fill a specific pocket in the protease, highlighting the value of such aliphatic rings in achieving potent inhibition. nih.gov The N-(cyclohexylmethyl)aniline structure, therefore, represents a relevant scaffold that could be elaborated upon to create novel Mpro inhibitors.
C5aR Antagonists
The complement component 5a receptor (C5aR) is implicated in a variety of inflammatory diseases, making it an important target for therapeutic intervention. researchgate.net While the direct application of this compound as a C5aR antagonist has not been documented, the aniline scaffold is a key component in known antagonists.
Research into a series of aniline-substituted tetrahydroquinoline C5a receptor antagonists has revealed important structural requirements for activity. researchgate.netnih.gov In these studies, secondary anilines generally demonstrated superior performance over tertiary analogs in inhibiting C5a-induced cellular responses. researchgate.net This indicates that the N-substituted aniline core, a central feature of N-(cyclohexylmethyl)aniline, is a viable foundation for the design of C5aR antagonists. The cyclohexylmethyl group offers a lipophilic, non-aromatic substituent that could be explored in future designs to optimize binding affinity and pharmacokinetic properties of new antagonists based on the aniline template.
Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. nih.govresearchgate.net The N-(cyclohexylmethyl)aniline scaffold is well-suited for such studies due to its distinct modularity. It consists of three key components that can be systematically modified: the aniline ring, the nitrogen atom, and the cyclohexyl group.
By synthesizing and testing analogues with various substitutions on the aromatic ring (e.g., electron-donating or electron-withdrawing groups), researchers can probe the electronic requirements for interaction with a biological target. Similarly, modifications to the cyclohexyl ring (e.g., altering stereochemistry or adding functional groups) can explore the steric and hydrophobic tolerances of a binding site. The N-alkylation itself can be varied to understand the impact of the linker between the two ring systems. This systematic approach allows for the development of quantitative structure-activity relationship (QSAR) models, which can predict the activity of unsynthesized compounds and guide the rational design of more potent and selective drug candidates. scienceforecastoa.com
The table below illustrates a hypothetical SAR study based on the N-(cyclohexylmethyl)aniline scaffold, demonstrating how systematic modifications could influence biological activity against a generic kinase target.
| Compound | Aniline Ring Substitution (R1) | Cyclohexyl Ring Substitution (R2) | Kinase Inhibition IC50 (nM) |
| Parent | H | H | 500 |
| Analog 1 | 4-Chloro | H | 250 |
| Analog 2 | 4-Methoxy | H | 750 |
| Analog 3 | H | 4-Hydroxy | 400 |
| Analog 4 | 4-Chloro | 4-Hydroxy | 150 |
Contribution to Advanced Chemical Processes and Materials Science
Beyond its applications in drug discovery, the N-(cyclohexylmethyl)aniline structure contributes to the fields of chemical synthesis and materials science.
Development of Novel Chemical Synthesis Pathways
This compound is a representative of the broader class of N-substituted anilines, which are key intermediates in organic synthesis. echemi.com The development of efficient methods for their preparation is an active area of research. Modern synthetic routes often rely on transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, to form the crucial carbon-nitrogen bond. hilarispublisher.com
Novel, more direct catalytic nitrogenation methods are also being explored, using dinitrogen (N₂) as the ultimate nitrogen source to produce arylamines. nih.gov Furthermore, innovative approaches to amine alkylation aim to overcome challenges of selectivity. One such strategy uses N-aminopyridinium salts as ammonia surrogates to enable the self-limiting alkylation of N-aryl amines, providing secondary amines without the formation of over-alkylation byproducts. acs.org The synthesis of N-(cyclohexylmethyl)aniline and its derivatives serves as a practical platform for testing and refining these advanced synthetic methodologies, contributing to the broader toolkit of modern organic chemistry. hilarispublisher.comrsc.org
Potential in Polymer and Material Science Applications (derived from aniline chemistry)
Aniline and its derivatives are fundamental monomers for producing conductive polymers, most notably polyaniline (PANI). rsc.orgresearchgate.net The properties of PANI can be significantly tuned by introducing substituents onto the aniline monomer. rsc.orgnih.gov The incorporation of an N-alkyl group, such as cyclohexylmethyl, has a profound impact on the resulting polymer's characteristics.
The presence of a bulky substituent on the nitrogen atom can alter the polymer's morphology, solubility, and electronic properties. nih.govrsc.org Specifically, N-substitution can increase the torsion angle between adjacent rings in the polymer chain, which may decrease the degree of electronic conjugation and, consequently, the electrical conductivity. nih.gov However, this modification often enhances the polymer's solubility in common organic solvents, which is a significant advantage for processing and forming thin films. rsc.orgresearchgate.net Polymers derived from N-substituted anilines with bulky groups have been shown to have a high response to environmental factors like humidity, making them promising materials for chemical sensors. rsc.org The N-(cyclohexylmethyl)aniline monomer could thus be used to create functional polymers with tailored solubility and sensory properties for applications in electronics and materials science.
Q & A
Q. What are the optimal synthetic routes for N-(cyclohexylmethyl)aniline hydrochloride, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves alkylation of aniline with cyclohexylmethyl chloride under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or THF. Post-reduction or reductive amination may be required if intermediates are unstable. The final step involves treating the free amine with HCl to form the hydrochloride salt, enhancing solubility and stability . Table 1 : Comparison of Synthetic Approaches
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of cyclohexylmethyl protons (δ 1.0–2.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). The hydrochloride salt shows a deshielded NH peak at δ 8.5–10 ppm .
- FTIR : Amine N-H stretch (~2500 cm⁻¹ for HCl salt) and C-N stretches (~1350 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z corresponding to [M-Cl]⁺ .
Advanced Research Questions
Q. How does the cyclohexylmethyl substituent influence the compound’s interaction with biological targets compared to other alkyl groups?
- Methodological Answer : The cyclohexylmethyl group enhances lipophilicity (logP ~3.5), improving membrane permeability. Comparative studies with analogs (e.g., N-(cyclopropylmethyl)aniline hydrochloride) show a 30% increase in cellular uptake due to cyclohexyl’s bulkiness, which stabilizes hydrophobic binding pockets in enzymes or receptors. Computational docking (AutoDock Vina) reveals stronger van der Waals interactions with targets like serotonin receptors . Table 2 : Pharmacokinetic Comparison of Analogs
| Substituent | logP | Plasma Half-life (h) | Protein Binding (%) |
|---|---|---|---|
| Cyclohexylmethyl | 3.5 | 6.2 | 85 |
| Cyclopropylmethyl | 2.8 | 4.1 | 72 |
Q. How can conflicting data on the compound’s solubility in polar vs. non-polar solvents be resolved?
- Methodological Answer : Contradictions often arise from variations in salt form (free base vs. hydrochloride) or solvent purity. Systematic studies show:
- Hydrochloride form : Soluble in water (50 mg/mL) and methanol, but insoluble in hexane.
- Free base : Soluble in chloroform and ethyl acetate.
Use lyophilization to recover the hydrochloride salt from aqueous solutions without degradation. Validate solubility via UV-Vis spectroscopy at λmax = 270 nm .
Q. What computational strategies predict the binding affinity of this compound to neuronal receptors?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model receptor-ligand interactions over 100 ns. The cyclohexylmethyl group shows stable binding to the allosteric site of α7 nicotinic receptors (ΔG = -9.2 kcal/mol) .
- QSAR Models : Correlate substituent bulkiness (molar refractivity) with IC₅₀ values for serotonin reuptake inhibition (R² = 0.89) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Pool data from ≥5 studies (e.g., IC₅₀ values for kinase inhibition) and apply statistical weighting for sample size and assay type (e.g., cell-free vs. cell-based).
- Controlled Replication : Standardize experimental conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability. For example, antiproliferative activity in MCF-7 cells varies by 40% under differing serum concentrations .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
